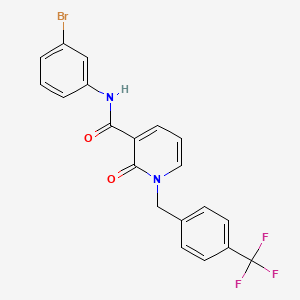
N-(3-bromophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
Vue d'ensemble
Description
“N-(3-bromophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including a bromophenyl group, a trifluoromethyl group, a benzyl group, a dihydropyridine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (dihydropyridine ring). The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound, due to its bromophenyl group, could potentially be used in Suzuki–Miyaura coupling reactions. This type of reaction is widely applied in carbon–carbon bond forming reactions, and is known for its mild and functional group tolerant reaction conditions .
Biological Activity Studies
Compounds with a β-ketoenol group bounded to a pyrazolic moiety, similar to the one in the compound , have been synthesized and studied for their biological activity. These compounds have shown promise as inhibitors .
Antifungal Behavior
The synthesized compound with a β-ketoenol group bounded to a pyrazolic moiety has been screened for its in vitro antifungal behavior against certain fungal strains, showing moderate activity .
Triazole Derivatives
Triazoles, which have similar nitrogen-containing rings to the dihydropyridine ring in the compound , are known for their stability against metabolic degradation and target specificity. They can act as hydrogen bond acceptors or donors at the active site of biological receptors and modulate their activity .
Anticancer, Anti-inflammatory, and Antiviral Agents
CF3 substituted 3-mercapto [1,2,4]triazole ring system and its fused derivative; thiazolo [3,2- b ] [1,2,4]triazoles represent an important group of bioactive compounds. They have captured remarkable attention from researchers owing to their wide array of applications, such as anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibitors, antiviral, and antioxidant agents .
Neurotoxic Potentials
Some pyrazoline derivatives, which have a similar structure to the compound , have been correlated with behavioral changes, confirming their neurotoxic potentials .
Safety and Hazards
Mécanisme D'action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Given its potential targets, it could influence a variety of biochemical processes, including signal transduction, enzyme catalysis, and protein-protein interactions .
Pharmacokinetics
Its chemical structure suggests it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Given its potential targets and mode of action, it could influence a variety of cellular processes, including cell signaling, gene expression, and protein synthesis .
Action Environment
The action of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, changes in pH or temperature could affect the compound’s stability or its interactions with its targets .
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2O2/c21-15-3-1-4-16(11-15)25-18(27)17-5-2-10-26(19(17)28)12-13-6-8-14(9-7-13)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYHUCZUYDOCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



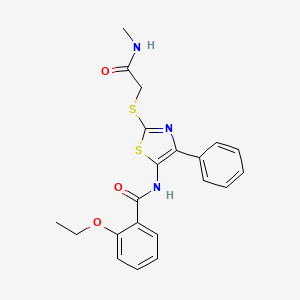

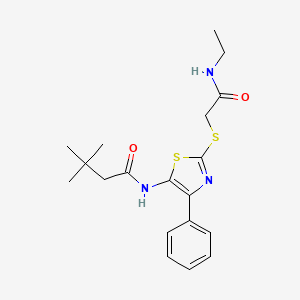
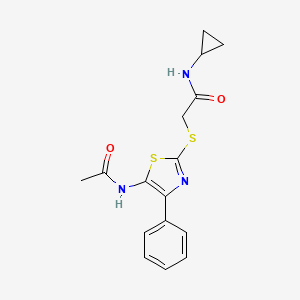
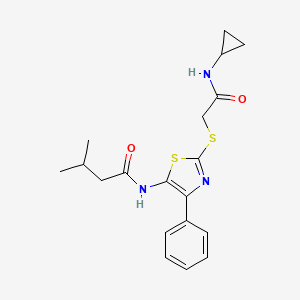
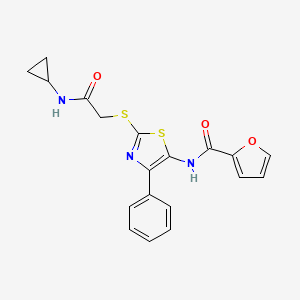
![3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3312755.png)
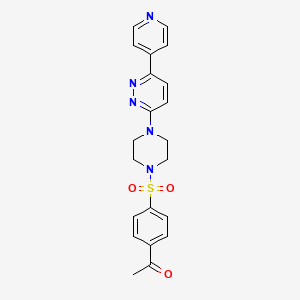

![N-(2-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3312784.png)

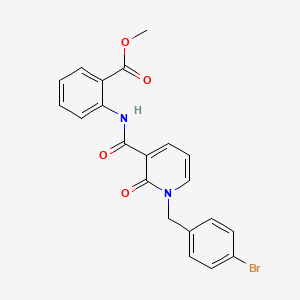
![4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312823.png)
